RBP4 Binding Affinity: 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline Exhibits 3 µM IC50, Enabling Use as a Weak-Binding Tool Compound
In a radiometric scintillation proximity assay (SPA) measuring displacement of [³H]-all trans retinol from human RBP4, 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline exhibited an IC50 of 3000 nM (3 µM) [1]. In contrast, the structurally simplified 4-methoxy analog (4-Methoxy-3-(trifluoromethyl)aniline, CAS 393-15-7) has no reported RBP4 binding activity in public databases, suggesting that the cyclopentylmethoxy moiety is essential for conferring the observed, albeit weak, target engagement .
| Evidence Dimension | RBP4 binding affinity (IC50) |
|---|---|
| Target Compound Data | 3000 nM (3 µM) |
| Comparator Or Baseline | 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7): no reported RBP4 binding activity |
| Quantified Difference | Unique detectable RBP4 binding conferred by cyclopentylmethoxy group; >250-fold weaker than potent inhibitors (e.g., RBP4 inhibitor 1 IC50 = 28 nM ) |
| Conditions | Displacement of [³H]-all trans retinol from human urine biotinylated RBP4, 16 h incubation, SPA |
Why This Matters
This compound provides a validated weak-binding control for RBP4 assay development, whereas the methoxy analog cannot be used for this purpose.
- [1] BindingDB. BDBM50580644: 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50580644 (accessed 2026-04-19). View Source
